An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(trifluoromethyl)pentanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(trifluoromethyl)pentanoic Acid
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for enhancing metabolic stability, binding affinity, and bioavailability. Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly valued for its potent electronic and steric effects.[1] This guide focuses on 2-amino-2-(trifluoromethyl)pentanoic acid, a non-proteinogenic amino acid that represents a valuable building block for medicinal chemists. Its unique structure, featuring a trifluoromethyl group at the α-carbon, imparts distinct physicochemical properties that significantly influence its behavior in biological systems.
Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] Properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).[4][5] This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-amino-2-(trifluoromethyl)pentanoic acid, offers detailed protocols for their experimental determination, and discusses their profound implications for drug development professionals.
Part 1: Core Physicochemical Profile
The defining feature of 2-amino-2-(trifluoromethyl)pentanoic acid is the electron-withdrawing trifluoromethyl group positioned directly on the α-carbon, adjacent to both the amino and carboxylic acid functional groups. This substitution dramatically influences the molecule's electronic properties compared to its non-fluorinated analogue, norvaline.
Molecular Structure and Basic Properties
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Molecular Formula: C₆H₁₀F₃NO₂
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Molecular Weight: 199.14 g/mol
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CAS Number: 122565-29-1 (for the (R)-enantiomer)[6]
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Appearance: Typically a white to off-white solid.[6]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀F₃NO₂ | PubChem |
| Molecular Weight | 199.14 g/mol | PubChem |
| Purity | >95% | Commercial Suppliers[6] |
Acidity and Basicity (pKa)
The pKa values of the amino and carboxylic acid groups are paramount as they dictate the molecule's ionization state at a given pH, which in turn affects its solubility, membrane permeability, and receptor interactions.[3][7]
The potent electron-withdrawing nature of the α-trifluoromethyl group is expected to have a significant acidifying effect on both the carboxylic acid and the ammonium group. Studies on analogous α-trifluoromethyl amino acids have shown that the pKa of the ammonium group can be reduced by as much as 4.6-4.9 units compared to its non-fluorinated counterpart.[8] This is due to the inductive stabilization of the conjugate base (the free amine) by the CF₃ group. Similarly, the pKa of the carboxylic acid is lowered, making it a stronger acid.
| Ionizable Group | Expected pKa Range | Rationale |
| Carboxylic Acid (-COOH) | ~1.5 - 2.5 | Inductive effect of the α-CF₃ group stabilizes the carboxylate anion. |
| Amino Group (-NH₃⁺) | ~5.5 - 6.5 | Strong inductive effect of the α-CF₃ group destabilizes the protonated amine.[8] |
This dramatic shift in pKa values means that at physiological pH (~7.4), the molecule will exist predominantly as a zwitterion, but with a significantly different charge distribution profile across the pH spectrum compared to natural amino acids.
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor for membrane permeability and target binding.[5] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. The trifluoromethyl group is known to substantially increase lipophilicity (Hansch π value of +0.88).[1] Therefore, 2-amino-2-(trifluoromethyl)pentanoic acid is expected to be significantly more lipophilic than norvaline.
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Predicted logP: While experimental data for this specific molecule is scarce, analogues suggest a significant increase in lipophilicity. For instance, adding a CF₃ group to proline increases its lipophilicity by approximately 0.7 logP units.
It is crucial to consider the distribution coefficient (logD), which accounts for the pH-dependent ionization of the molecule. Given the pKa values, the logD will vary significantly with pH.
Solubility
Aqueous solubility is essential for drug administration and absorption.[4] The solubility of amino acids is generally lowest at their isoelectric point (pI) and increases at pH values above or below the pI as the molecule becomes charged.[9] While the CF₃ group increases lipophilicity, which can decrease aqueous solubility, the molecule's ability to form salts at different pH values will be the dominant factor in aqueous media.[10] Solubility in organic solvents will be influenced by the nonpolar propyl chain and the lipophilic CF₃ group.
Part 2: Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted values must be confirmed by experimental data. The following section details standardized protocols for determining the key physicochemical properties of 2-amino-2-(trifluoromethyl)pentanoic acid.
Workflow for Physicochemical Characterization
Caption: General workflow for the experimental characterization of a novel compound.
Protocol 1: Determination of pKa by Potentiometric Titration
This method is a gold standard for pKa determination and is described in OECD Guideline 112.[11][12] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH.
Principle: The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form. This corresponds to the midpoint of the buffer regions on the titration curve.
Step-by-Step Methodology:
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Preparation: Accurately weigh ~10-20 mg of 2-amino-2-(trifluoromethyl)pentanoic acid and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. Add a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
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Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
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Acidic Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) in small, precise increments (e.g., 0.05 mL). Record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the first equivalence point to define the carboxylic acid pKa.
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Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized strong base (e.g., 0.1 M NaOH). Continue the titration well past the second equivalence point to define the amino group pKa.
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Data Analysis: Plot pH versus the volume of titrant added. The pKa values are determined from the pH at the half-equivalence points. Alternatively, use derivative plots (dpH/dV vs. V) to accurately identify the equivalence points.
Trustworthiness: The use of a calibrated pH meter, standardized titrants, and constant temperature ensures the accuracy and reproducibility of the results.[13]
Protocol 2: Determination of logP by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water and is described in OECD Guideline 107.[14]
Principle: The compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.
Step-by-Step Methodology:
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Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by separation. For ionizable compounds, the aqueous phase should be a buffer at a pH where the compound is predominantly in its neutral form (if possible). However, given the expected pKa values, this compound will be zwitterionic over a wide range. Therefore, measurements should be performed at several pH values to determine logD.
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Equilibration: Add a known amount of the compound to a mixture of the pre-saturated solvents in a glass vessel. The concentration should not exceed 0.01 M in either phase.
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Shaking: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).
-
Phase Separation: Separate the two phases by centrifugation.
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Quantification: Accurately determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV, LC-MS).
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Calculation: Calculate logP (or logD) as: logP = log ( [Concentration]octanol / [Concentration]water )
Causality: The shake-flask method is chosen for its direct measurement principle. However, it can be challenging for very high or very low logP values. An alternative is the HPLC method (OECD Guideline 117), which correlates retention time on a reverse-phase column with known logP values.[15]
Protocol 3: Determination of Aqueous Solubility
This protocol follows the principles outlined in OECD Guideline 105, which describes the flask method for determining water solubility.[16][17][18][19]
Principle: An excess amount of the solid compound is stirred in water at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.
Step-by-Step Methodology:
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Equilibration: Add an excess amount of solid 2-amino-2-(trifluoromethyl)pentanoic acid to a known volume of purified water (or buffer of a specific pH) in a glass flask.
-
Stirring: Stir the suspension at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary test can determine the required time.[16]
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Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation and/or filtration through a non-adsorptive filter (e.g., PTFE).
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Quantification: Determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV, LC-MS).
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Result: The measured concentration is the aqueous solubility of the compound under the specified conditions (temperature, pH).
Part 3: Implications for Drug Development
The physicochemical properties of 2-amino-2-(trifluoromethyl)pentanoic acid have direct and predictable consequences for its behavior as a potential drug candidate or as a component of a larger molecule.[2]
Relationship between Physicochemical Properties and ADME
Caption: Impact of key physicochemical properties on ADME outcomes.
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Absorption: The low pKa of the amino group and high aqueous solubility (especially at low and high pH) would favor dissolution in the gastrointestinal tract. However, its zwitterionic nature at physiological pH might hinder passive diffusion across the gut wall. The increased lipophilicity from the CF₃ group could counteract this to some extent.[5][7]
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Distribution: Higher lipophilicity generally leads to a larger volume of distribution, meaning the compound can access more tissues.[7] The ability of the CF₃ group to enhance membrane permeability may facilitate crossing the blood-brain barrier.
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Metabolism: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation (e.g., by Cytochrome P450 enzymes).[1] This is a primary reason for its inclusion in drug candidates, as it can block metabolic hotspots and increase the drug's half-life.
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Excretion: As a small, polar molecule (when ionized), renal clearance is a likely route of excretion. The balance between its lipophilicity and ionization state will determine the extent of tubular reabsorption.[7]
Conclusion
2-Amino-2-(trifluoromethyl)pentanoic acid is a compound whose properties are dominated by the powerful inductive effect of its α-trifluoromethyl group. This results in significantly altered pKa values, increased lipophilicity, and high metabolic stability compared to its aliphatic counterparts. These characteristics make it an attractive building block for designing new therapeutics with potentially improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules, enabling a more rational, data-driven approach to drug design and development.
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